Diethylhomospermine

Description

Diethylhomospermine is a polyamine analogue with antiproliferative and potential anti-diarrheal activities. Diethylhomospermine (DEHSPM) antagonizes polyamine activity via NMDA receptor glutamine binding site, thereby modulating inotropic stasis and reducing stool volume (anti-diarrhea). However, due to the toxic effects from metabolites of DEHSP, other tetramine derivatives with less toxicity have been developed.

DIETHYLHOMOSPERMINE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

structure given in first source; depletes polyamines and inhibits the growth of tumor cells in tissue culture

Properties

CAS No. |

119422-08-1 |

|---|---|

Molecular Formula |

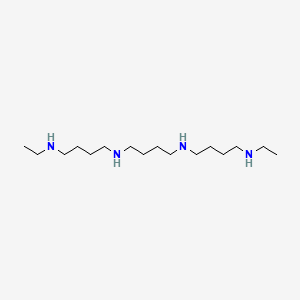

C16H38N4 |

Molecular Weight |

286.50 g/mol |

IUPAC Name |

N-ethyl-N'-[4-[4-(ethylamino)butylamino]butyl]butane-1,4-diamine |

InChI |

InChI=1S/C16H38N4/c1-3-17-11-5-7-13-19-15-9-10-16-20-14-8-6-12-18-4-2/h17-20H,3-16H2,1-2H3 |

InChI Key |

QXOCYGPVDXDFLC-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCCNCCCCNCCCCNCC |

Appearance |

Solid powder |

Other CAS No. |

119422-08-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,14-bis(ethylamino)-5,10-diazatetradecane BE-4-4-4 BEHSpm DEHSPM N(1),N(14)-bis(ethyl)homospermine N(1),N(14)-diethylhomospermine |

Origin of Product |

United States |

Foundational & Exploratory

Diethylhomospermine: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylhomospermine (DEHSPM), a synthetic polyamine analogue, has demonstrated promising anticancer activity. This technical guide provides an in-depth exploration of its core mechanism of action in cancer cells. DEHSPM primarily exerts its effects by disrupting the tightly regulated polyamine metabolism, which is crucial for cancer cell proliferation and survival. By modulating key enzymes in both the biosynthesis and catabolism of polyamines, DEHSPM leads to the depletion of essential natural polyamines, namely putrescine, spermidine, and spermine. This depletion, in turn, triggers a cascade of downstream events, including cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis. This document details the molecular interactions of DEHSPM, presents available quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction to Polyamines and Their Role in Cancer

Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and proliferation.[1] Cancer cells exhibit a dysregulated polyamine metabolism, characterized by elevated intracellular polyamine levels necessary to sustain their rapid proliferation.[1][2] This dependency on polyamines makes their metabolism an attractive target for anticancer therapies.[3] Key enzymes involved in polyamine homeostasis include ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, and spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism.[2][3]

Core Mechanism of Action of Diethylhomospermine (DEHSPM)

DEHSPM, and its more extensively studied analogue N1,N11-diethylnorspermine (DENSPM), function as mimics of natural polyamines. Their primary mechanism of action involves the profound disruption of polyamine homeostasis through a dual-pronged approach:

-

Inhibition of Polyamine Biosynthesis: DEHSPM suppresses the activity of ODC and S-adenosylmethionine decarboxylase (AdoMetDC), the two key enzymes responsible for the synthesis of polyamines.[4] This suppression leads to a significant reduction in the de novo production of putrescine, the precursor for spermidine and spermine.

-

Induction of Polyamine Catabolism: DEHSPM is a potent inducer of SSAT.[4] The upregulation of SSAT leads to the increased acetylation of spermidine and spermine. These acetylated polyamines are then either exported from the cell or further catabolized by N1-acetylpolyamine oxidase (APAO), resulting in the depletion of spermidine and spermine pools.

The net effect of these actions is a dramatic decrease in the intracellular concentrations of the natural polyamines, which are critical for the proliferation and survival of cancer cells.

Cellular Consequences of DEHSPM-Induced Polyamine Depletion

The depletion of intracellular polyamines by DEHSPM triggers significant antiproliferative and cytotoxic effects in cancer cells, primarily through the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Polyamine depletion is known to cause a block in cell cycle progression, most prominently at the G1 phase. This G1 arrest prevents cells from entering the S phase, the DNA synthesis phase, thereby halting proliferation. The precise molecular mechanism involves the modulation of key cell cycle regulatory proteins. While specific data for DEHSPM is limited, studies on other polyamine analogues suggest the involvement of:

-

Cyclin-Dependent Kinases (CDKs): A decrease in the activity of CDK2 and CDK4/6, which are crucial for G1 to S phase transition.

-

Cyclins: Altered expression of G1 cyclins, such as Cyclin D and Cyclin E.

-

CDK Inhibitors (CKIs): Upregulation of CKIs like p21/WAF1/CIP1 and p27/KIP1, which bind to and inhibit the activity of cyclin-CDK complexes.[4][5][6]

Induction of Apoptosis

Prolonged polyamine depletion ultimately leads to the activation of the apoptotic cascade, a programmed cell death mechanism. The intrinsic, or mitochondrial, pathway of apoptosis is believed to be the primary route activated by polyamine analogues. Key events in this pathway include:

-

Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring the former.[7][8]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of pro-apoptotic Bcl-2 family members leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3 and caspase-7.[9][10]

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data on DEHSPM Efficacy

Quantitative data on the efficacy of DEHSPM across a broad range of cancer cell lines is limited in the public domain. The following table summarizes the available information on its antiproliferative activity. It is important to note that its analogue, DENSPM, has been more extensively studied and generally exhibits greater potency.

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| T24 | Bladder Cancer | > DENSPM | DEHSPM displayed lower antiproliferative activity compared to DENSPM.[4] |

| J82 | Bladder Cancer | > DENSPM | DEHSPM displayed lower antiproliferative activity compared to DENSPM.[4] |

Note: The lack of comprehensive IC50 data for DEHSPM is a significant gap in the current literature. Further studies are required to establish a detailed profile of its anticancer activity.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and processes involved in the mechanism of action of DEHSPM.

Figure 1: Overview of DEHSPM's Mechanism of Action.

Figure 2: DEHSPM-Induced Apoptotic Signaling Pathway.

Figure 3: DEHSPM-Induced G1 Cell Cycle Arrest Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of DEHSPM.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

DEHSPM

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of DEHSPM for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

Materials:

-

Cancer cell lines

-

DEHSPM

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with DEHSPM for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[14]

Materials:

-

Cancer cell lines

-

DEHSPM

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with DEHSPM as described for the apoptosis assay.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in polyamine metabolism, cell cycle regulation, and apoptosis.[15][16][17][18][19]

Materials:

-

Cancer cell lines treated with DEHSPM

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ODC, anti-SSAT, anti-Cyclin D1, anti-CDK4, anti-p21, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Polyamine Analysis by HPLC

Materials:

-

Cancer cell lines treated with DEHSPM

-

Perchloric acid (PCA)

-

Dansyl chloride or other derivatizing agent

-

HPLC system with a fluorescence detector

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Harvest and wash the treated cells.

-

Extract the polyamines by homogenizing the cell pellet in PCA.

-

Centrifuge to remove precipitated proteins.

-

Derivatize the polyamines in the supernatant with a fluorescent agent like dansyl chloride.

-

Separate the derivatized polyamines by reverse-phase HPLC.

-

Detect the fluorescent derivatives and quantify the concentrations by comparing them to the standard curves of known polyamine concentrations.

Conclusion and Future Directions

Diethylhomospermine represents a promising class of anticancer agents that target the dysregulated polyamine metabolism in cancer cells. Its ability to simultaneously inhibit polyamine biosynthesis and induce catabolism leads to a profound depletion of essential polyamines, resulting in cell cycle arrest and apoptosis. While the core mechanism is understood, further research is needed to fully elucidate the specific molecular signaling pathways modulated by DEHSPM in different cancer types. A comprehensive profiling of its IC50 values across a wide range of cancer cell lines and detailed quantitative analysis of its impact on polyamine pools are crucial for its future clinical development. Understanding the intricate molecular details of its action will pave the way for rational combination therapies and the identification of predictive biomarkers for patient stratification.

References

- 1. Antitumor potential of polyamines in cancer: Antitumor potential of polyamines in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular interplay between cdk4 and p21 dictates G0/G1 cell cycle arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p27, a novel inhibitor of G1 cyclin-Cdk protein kinase activity, is related to p21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular interplay between cdk4 and p21 dictates G0/G1 cell cycle arrest in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 15. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptosis western blot guide | Abcam [abcam.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. researchgate.net [researchgate.net]

- 19. blog.cellsignal.com [blog.cellsignal.com]

- 20. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The Determination of Polyamines and Amino Acids by a Fluorescamine-HPLC Method | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide on the Early Discovery and Development of Diethylhomospermine (DEHSPM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylhomospermine (DEHSPM), a synthetic analogue of the natural polyamine spermine, emerged from early cancer research as a promising antiproliferative agent. This technical guide provides a comprehensive overview of the foundational preclinical and early clinical development of DEHSPM. It details its mechanism of action, which involves the critical regulation of polyamine metabolism, and presents available quantitative data on its biological activity. This document includes detailed experimental methodologies for key assays and visualizes the core signaling pathways and developmental logic through Graphviz diagrams, offering a thorough resource for professionals in drug discovery and development.

Introduction: The Rationale for Targeting Polyamines in Cancer

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] Cancer cells often exhibit dysregulated polyamine metabolism, characterized by elevated intracellular polyamine concentrations, which is associated with tumorigenesis and tumor progression.[1][2] This dependency on polyamines makes their metabolic pathway an attractive target for anticancer drug development.[3][4] Early therapeutic strategies focused on inhibiting key biosynthetic enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[1][4] While inhibitors like α-difluoromethylornithine (DFMO) showed promise, their efficacy was often limited by compensatory mechanisms within the cancer cells.[4] This led to the exploration of polyamine analogues, such as Diethylhomospermine (DEHSPM), designed to disrupt polyamine homeostasis through multiple mechanisms.[3][5]

Early Discovery and Synthesis

The development of Diethylhomospermine (N1,N14-diethylhomospermine) was pioneered by researchers including Raymond J. Bergeron at the University of Florida.[6] The core concept was to create structural analogues of natural polyamines that could compete with them for cellular uptake and binding sites, while also modulating the activity of key regulatory enzymes in the polyamine pathway.

Mechanism of Action: Disruption of Polyamine Homeostasis

DEHSPM exerts its antiproliferative effects by profoundly disrupting the delicate balance of intracellular polyamine concentrations. Its primary mechanisms of action include:

-

Suppression of Polyamine Biosynthesis: DEHSPM effectively downregulates the activity of the rate-limiting enzymes in the polyamine biosynthetic pathway:

-

Ornithine Decarboxylase (ODC): This enzyme catalyzes the conversion of ornithine to putrescine, the first committed step in polyamine synthesis.

-

S-adenosylmethionine Decarboxylase (AdoMetDC): This enzyme provides the aminopropyl groups necessary for the synthesis of spermidine and spermine.[5]

-

-

Induction of Polyamine Catabolism: DEHSPM can induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), a key catabolic enzyme.[5] SSAT acetylates spermine and spermidine, marking them for export from the cell or for further degradation by polyamine oxidase (PAO). However, the induction of SSAT by DEHSPM is considered to be less potent compared to other analogues like N1,N11-diethylnorspermine (DENSPM).[5]

The combined effect of inhibiting biosynthesis and promoting catabolism leads to a significant depletion of the natural polyamines, which are essential for the rapid proliferation of cancer cells.

Preclinical Data

In Vitro Antiproliferative Activity

Early studies demonstrated the potent antiproliferative activity of DEHSPM against various cancer cell lines. A key study from the Bergeron group reported a 96-hour IC50 value for DEHSPM in L1210 murine leukemia cells.[6]

| Cell Line | Compound | Average 96-h IC50 (µM) | Reference |

| L1210 (murine leukemia) | Diethylhomospermine (DEHSPM) | 0.06 | [6] |

| L1210 (murine leukemia) | N1,N12-diethylspermine (DESPM) | 0.18 | [6] |

| L1210 (murine leukemia) | N1,N11-diethylnorspermine (DENSPM) | 1.3 | [6] |

Table 1: Comparative in vitro antiproliferative activity of DEHSPM and related polyamine analogues.

In human transitional cell carcinoma (TCC) lines T24 and J82, DEHSPM showed significant antiproliferative activity, although it was found to be less potent than DENSPM.[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models provided essential information on the absorption, distribution, metabolism, and excretion (ADME) of DEHSPM. A study in dogs and mice revealed key pharmacokinetic parameters.[9]

| Species | Route | Parameter | Value |

| Dog | IV (15 min infusion) | Plasma t1/2 | 1.04 hr |

| Vd | 0.514 L/kg | ||

| CL | 0.343 L/hr/kg | ||

| AUC0-∞ | 43.2 mg/hr/L | ||

| Renal t1/2 | 0.99 hr | ||

| Dog | Subcutaneous | Mean Residence Time (MRT) | 4.67 hr |

| Mouse | Chronic Dosing | DEHSPM liver t1/2 | 1.6 days |

| HSPM liver t1/2 | 15.4 days |

Table 2: Pharmacokinetic parameters of Diethylhomospermine in preclinical animal models.[9]

DEHSPM is metabolized via N-deethylation to N1-ethylhomospermine (MEHSPM) and subsequently to homospermine (HSPM).[9] The accumulation and long half-life of HSPM in tissues were correlated with observed toxicities in animal models.[9]

Preclinical Efficacy in Animal Models

Early Clinical Development

Based on promising preclinical data, DEHSPM advanced to a Phase I clinical trial in patients with advanced solid tumors.[10] The primary objectives were to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).[10]

| Parameter | Description |

| Patient Population | 15 patients with advanced solid tumors |

| Dosing Regimen | Subcutaneous (SC) injection daily for 5 consecutive days, repeated every 4 weeks |

| Dose Levels | 12.5 mg/m²/day, 25 mg/m²/day, 37.5 mg/m²/day |

| Maximum Tolerated Dose (MTD) | 25 mg/m²/day |

| Dose-Limiting Toxicities (Grade 3 or 4) | Nausea, vomiting, constipation, ileus, elevated AST and alkaline phosphatase, hyperbilirubinemia, ventricular bigeminy |

Table 3: Summary of the Phase I clinical trial of Diethylhomospermine.[10]

The study concluded that while DEHSPM was generally well-tolerated at lower doses, significant toxicities were observed at the highest dose level.[10] Further investigation of DEHSPM was not recommended due to the potential for neurotoxicities and hepatic damage with cumulative doses.[10]

Experimental Protocols

In Vitro Antiproliferative Assay (General Protocol)

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: Cells are treated with a range of concentrations of DEHSPM.

-

Incubation: Plates are incubated for a specified period (e.g., 96 hours).

-

Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a cell counting kit.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Ornithine Decarboxylase (ODC) Activity Assay (Radiometric Method)

This assay measures the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

-

Cell Lysate Preparation: Cells treated with or without DEHSPM are harvested and lysed.

-

Reaction Mixture: The cell lysate is incubated with a reaction mixture containing L-[1-¹⁴C]ornithine, pyridoxal 5'-phosphate, and a suitable buffer.

-

CO₂ Trapping: The reaction is carried out in a sealed vessel, and the released ¹⁴CO₂ is trapped on a filter paper soaked in a scintillation cocktail or a basic solution.

-

Scintillation Counting: The radioactivity on the filter paper is measured using a scintillation counter.

-

Normalization: ODC activity is normalized to the total protein concentration in the cell lysate.

S-adenosylmethionine Decarboxylase (AdoMetDC) Activity Assay (Radiometric Method)

This assay measures the release of ¹⁴CO₂ from S-adenosyl-L-[carboxyl-¹⁴C]methionine.

-

Cell Lysate Preparation: Similar to the ODC assay, lysates are prepared from treated and untreated cells.

-

Reaction Mixture: The lysate is incubated with S-adenosyl-L-[carboxyl-¹⁴C]methionine in a suitable buffer.

-

CO₂ Trapping and Measurement: The released ¹⁴CO₂ is trapped and quantified as described for the ODC assay.

-

Normalization: AdoMetDC activity is normalized to the total protein concentration.

Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This assay measures the transfer of the acetyl group from [¹⁴C]acetyl-CoA to spermidine or spermine.

-

Cell Lysate Preparation: Lysates are prepared from cells exposed to DEHSPM or a control.

-

Reaction Mixture: The lysate is incubated with a reaction mixture containing [¹⁴C]acetyl-CoA, spermidine or spermine, and a suitable buffer.

-

Separation of Acetylated Polyamines: The reaction is stopped, and the radiolabeled acetylated polyamines are separated from the unreacted [¹⁴C]acetyl-CoA, often using ion-exchange chromatography or a phosphocellulose paper binding method.

-

Quantification: The radioactivity of the acetylated polyamines is measured by scintillation counting.

-

Normalization: SSAT activity is normalized to the total protein concentration.

Regulatory Status and Development Timeline

Conclusion

Diethylhomospermine was a rationally designed polyamine analogue that showed significant promise in early preclinical studies due to its potent antiproliferative activity and its ability to disrupt polyamine homeostasis in cancer cells. The early development program systematically evaluated its mechanism of action, pharmacokinetics, and safety, culminating in a Phase I clinical trial. While the clinical development of DEHSPM was halted due to toxicity concerns, the knowledge gained from its study has been invaluable to the field of polyamine-targeted cancer therapy. The exploration of DEHSPM and other polyamine analogues has paved the way for the development of new generations of compounds with improved therapeutic indices, and it remains a significant case study in the history of anticancer drug development.

References

- 1. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Polyamine metabolism and anti-tumor immunity [frontiersin.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Effects of diethyl spermine analogues in human bladder cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. DE3751764T2 - Process for the preparation of N1, N4-diethyl spermine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism and pharmacokinetics of N1,N14-diethylhomospermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase I trial of the polyamine analog N1,N14-diethylhomospermine (DEHSPM) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiproliferative Activity of Diethylhomospermine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylhomospermine (DEHSPM), a synthetic polyamine analogue, has demonstrated notable in vitro antiproliferative activity against various cancer cell lines. As a member of the polyamine analogue family, DEHSPM exerts its cytotoxic effects by interfering with the tightly regulated polyamine metabolic pathway, which is crucial for cell growth, differentiation, and proliferation. This technical guide provides a comprehensive overview of the in vitro antiproliferative properties of DEHSPM, including quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.

Data Presentation: Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (µM) | Comparison |

| T24 | Human Bladder Carcinoma | N/A | Less potent than N¹,N¹¹-diethylnorspermine (DENSPM) but significantly more potent than α-difluoromethylornithine (DFMO).[1] |

| J82 | Human Bladder Carcinoma | N/A | Less potent than N¹,N¹¹-diethylnorspermine (DENSPM) but significantly more potent than α-difluoromethylornithine (DFMO).[1] |

| L1210 | Murine Leukemia | N/A | Biological properties, including IC50, are reported to be identical to its hydroxylated counterpart. |

N/A: Specific IC50 values were not provided in the cited literature.

Mechanism of Action

The primary mechanism by which Diethylhomospermine exerts its antiproliferative effects is through the disruption of polyamine homeostasis. Polyamines, such as spermidine and spermine, are essential for cell growth, and their intracellular concentrations are tightly controlled by biosynthesis, catabolism, and transport.

DEHSPM has been shown to suppress the activity of two key enzymes in the polyamine biosynthetic pathway:

-

Ornithine Decarboxylase (ODC): The first and rate-limiting enzyme in polyamine biosynthesis, which converts ornithine to putrescine.[1]

-

S-adenosylmethionine Decarboxylase (AdoMetDC): This enzyme provides the aminopropyl groups necessary for the synthesis of spermidine and spermine.[1]

By inhibiting these enzymes, DEHSPM leads to a depletion of intracellular polyamine pools, which in turn inhibits cell proliferation and can induce apoptosis.

Signaling Pathway

The following diagram illustrates the established polyamine metabolic pathway and the points of intervention by Diethylhomospermine.

Caption: Polyamine metabolic pathway and inhibition by Diethylhomospermine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Diethylhomospermine's antiproliferative activity.

Cell Proliferation Assay (General Protocol)

This protocol is a generalized procedure for assessing cell viability and proliferation, which can be adapted for specific cell lines and experimental conditions.

1. Cell Seeding:

- Harvest cells from culture and perform a cell count using a hemocytometer or automated cell counter.

- Seed cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in a final volume of 100 µL of complete culture medium.

- Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of Diethylhomospermine in a suitable solvent (e.g., sterile water or PBS).

- Perform serial dilutions of the DEHSPM stock solution to obtain a range of desired concentrations.

- Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of DEHSPM. Include vehicle-treated and untreated control wells.

- Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).

3. Viability Assessment (MTT Assay Example):

- Following the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

- Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

- Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

- Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

- Plot the percentage of cell viability against the logarithm of the DEHSPM concentration to generate a dose-response curve.

- Determine the IC50 value (the concentration of DEHSPM that inhibits cell growth by 50%) from the dose-response curve using appropriate software.

Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

1. Cell Lysate Preparation:

- Culture cells to approximately 80% confluency and treat with Diethylhomospermine at the desired concentrations for the specified time.

- Wash the cells with ice-cold PBS and scrape them into a lysis buffer containing a protease inhibitor cocktail.

- Homogenize the cells using a sonicator or by repeated freeze-thaw cycles.

- Centrifuge the lysate at high speed (e.g., 10,000 x g) at 4°C for 15 minutes.

- Collect the supernatant, which contains the cytosolic ODC enzyme.

2. Enzyme Reaction:

- Prepare a reaction mixture containing pyridoxal-5'-phosphate (PLP), dithiothreitol (DTT), and L-[1-¹⁴C]ornithine in a suitable buffer (e.g., Tris-HCl).

- Initiate the reaction by adding a specific amount of the cell lysate to the reaction mixture.

- Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

3. Measurement of ¹⁴CO₂:

- The reaction is typically carried out in a sealed vial with a piece of filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) suspended above the reaction mixture.

- Stop the reaction by injecting an acid (e.g., trichloroacetic acid) into the reaction mixture, which facilitates the release of dissolved ¹⁴CO₂.

- Allow the ¹⁴CO₂ to be trapped on the filter paper for an additional period.

- Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.

- Measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Calculate the ODC activity as the amount of ¹⁴CO₂ produced per unit of time per milligram of protein in the cell lysate.

- Compare the ODC activity in DEHSPM-treated cells to that in control cells.

S-adenosylmethionine Decarboxylase (AdoMetDC) Activity Assay

Similar to the ODC assay, AdoMetDC activity is determined by measuring the release of ¹⁴CO₂ from S-adenosyl-L-[carboxyl-¹⁴C]methionine.

1. Cell Lysate Preparation:

- Follow the same procedure as for the ODC activity assay to prepare the cell lysate.

2. Enzyme Reaction:

- Prepare a reaction mixture containing putrescine (as an allosteric activator), dithiothreitol (DTT), and S-adenosyl-L-[carboxyl-¹⁴C]methionine in a suitable buffer.

- Initiate the reaction by adding the cell lysate.

- Incubate at 37°C for a defined period.

3. Measurement of ¹⁴CO₂:

- Use the same CO₂ trapping method as described for the ODC assay.

4. Data Analysis:

- Calculate the AdoMetDC activity and compare the activity in treated versus control cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro antiproliferative activity of Diethylhomospermine.

Caption: Workflow for in vitro evaluation of Diethylhomospermine.

Conclusion

Diethylhomospermine demonstrates significant in vitro antiproliferative activity by targeting the polyamine biosynthetic pathway. Its ability to suppress both ODC and AdoMetDC activity makes it a compound of interest for further investigation in cancer drug development. The methodologies and data presented in this guide provide a foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of this promising polyamine analogue.

References

The Impact of Diethylhomospermine on Polyamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of diethylhomospermine (DEHSPM) and its analogues on polyamine metabolism. Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of cancer, making them a key target for therapeutic intervention. Diethylhomospermine, a synthetic polyamine analogue, has demonstrated significant potential in modulating polyamine metabolism, primarily by downregulating the key biosynthetic enzyme ornithine decarboxylase (ODC) and, to a lesser extent, inducing the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT). This guide summarizes the quantitative effects of DEHSPM on polyamine pools and enzyme activities, details the experimental protocols for assessing these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules crucial for a multitude of cellular processes, such as cell division, differentiation, and apoptosis.[1][2] Cancer cells often exhibit elevated intracellular polyamine concentrations, which are maintained through a dysregulated metabolism characterized by increased biosynthesis and uptake, and decreased catabolism.[1] This dependency on polyamines makes their metabolic pathway an attractive target for the development of novel anticancer therapies.[2]

Diethylhomospermine (DEHSPM) and its hydroxylated analogue, SBP-101 (diethyl dihydroxyhomospermine), are synthetic spermine analogues that have shown promise in preclinical and clinical studies.[1][3] These compounds exert their effects by competing with natural polyamines for cellular uptake and by modulating the key enzymes involved in polyamine homeostasis.[1][2] This guide will delve into the specific molecular mechanisms of DEHSPM's action and provide the necessary technical information for researchers in the field.

Mechanism of Action

The primary mechanism of action of diethylhomospermine and its analogues involves the profound downregulation of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine biosynthesis.[1][2] By inhibiting ODC activity, DEHSPM effectively reduces the production of putrescine, the precursor for spermidine and spermine.[1]

Furthermore, these analogues induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in the polyamine catabolic pathway.[1] The induction of SSAT leads to the acetylation of spermine and spermidine, marking them for export out of the cell or for degradation by polyamine oxidase (PAOX). However, the induction of SSAT by DEHSPM and SBP-101 is generally modest compared to other polyamine analogues like N1,N11-bis(ethyl)norspermine (BENSpm).[1][4]

The net effect of DEHSPM treatment is a significant depletion of intracellular polyamine pools, particularly putrescine and spermidine, which in turn inhibits cancer cell proliferation.[1]

Quantitative Effects on Polyamine Metabolism

The following tables summarize the quantitative data on the effects of SBP-101, a diethylhomospermine analogue, on polyamine metabolism in various cancer cell lines after 24 hours of treatment with 10 µM of the compound.

Table 1: Effect of SBP-101 on Ornithine Decarboxylase (ODC) Activity

| Cell Line | Cancer Type | ODC Activity (% of Control) |

| A549 | Lung Adenocarcinoma | ~25% |

| H460 | Lung Adenocarcinoma | ~10% |

| BxPC-3 | Pancreatic Adenocarcinoma | ~100% (no significant change) |

| PANC-1 | Pancreatic Adenocarcinoma | ~40% |

| OVCAR-3 | Ovarian Adenocarcinoma | ~5% |

| SK-OV-3 | Ovarian Adenocarcinoma | ~5% |

| Data is estimated from graphical representations in the source literature and presented as a percentage of the untreated control.[1][4] |

Table 2: Effect of SBP-101 on Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity

| Cell Line | Cancer Type | SSAT Activity (Fold Induction vs. Control) |

| A549 | Lung Adenocarcinoma | ~2-fold |

| H460 | Lung Adenocarcinoma | ~1.5-fold |

| BxPC-3 | Pancreatic Adenocarcinoma | ~1.5-fold |

| PANC-1 | Pancreatic Adenocarcinoma | ~2.5-fold |

| OVCAR-3 | Ovarian Adenocarcinoma | ~3-fold |

| SK-OV-3 | Ovarian Adenocarcinoma | ~2-fold |

| Data is estimated from graphical representations in the source literature and presented as a fold change relative to the untreated control.[1][4] |

Table 3: Effect of SBP-101 on Intracellular Polyamine Levels

| Cell Line | Cancer Type | Putrescine (% of Control) | Spermidine (% of Control) | Spermine (% of Control) | Total Polyamines (% of Control) |

| A549 | Lung Adenocarcinoma | ~20% | ~40% | ~80% | ~50% |

| H460 | Lung Adenocarcinoma | ~25% | ~50% | ~90% | ~60% |

| BxPC-3 | Pancreatic Adenocarcinoma | ~90% | ~90% | ~100% | ~95% |

| PANC-1 | Pancreatic Adenocarcinoma | ~25% | ~60% | ~90% | ~70% |

| OVCAR-3 | Ovarian Adenocarcinoma | ~10% | ~30% | ~70% | ~40% |

| SK-OV-3 | Ovarian Adenocarcinoma | ~15% | ~40% | ~80% | ~50% |

| Data is estimated from graphical representations in the source literature and presented as a percentage of the untreated control.[1][4] |

Detailed Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., A549, PANC-1, OVCAR-3) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: For experiments, cells are seeded in culture plates or flasks at a density that allows for logarithmic growth during the treatment period.

-

Drug Treatment: A stock solution of Diethylhomospermine (or its analogue) is prepared in a suitable solvent (e.g., sterile water or DMSO). The stock solution is then diluted in culture media to the desired final concentration (e.g., 10 µM). The media of the cells is replaced with the drug-containing media, and the cells are incubated for the specified duration (e.g., 24 hours). Control cells are treated with vehicle-only media.

Analysis of Intracellular Polyamines by HPLC

-

Cell Harvesting: After treatment, the culture media is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then harvested by scraping or trypsinization.

-

Cell Lysis and Deproteinization: The cell pellet is resuspended in a lysis buffer (e.g., 0.2 M perchloric acid). The samples are then subjected to freeze-thaw cycles or sonication to ensure complete lysis. The lysate is centrifuged at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Quantification: The concentration of each polyamine is determined by comparing the peak areas of the samples to those of known standards. The results are typically normalized to the total protein content of the cell lysate, which can be determined using a Bradford assay.

Ornithine Decarboxylase (ODC) Activity Assay

-

Cell Lysate Preparation: Cells are harvested and lysed in a buffer containing protease inhibitors. The lysate is centrifuged to remove cellular debris.

-

Enzyme Reaction: The ODC activity is measured by quantifying the release of 14CO2 from L-[1-14C]ornithine. The cell lysate is incubated with a reaction mixture containing L-[1-14C]ornithine, pyridoxal-5'-phosphate, and other necessary cofactors.

-

CO2 Trapping and Measurement: The 14CO2 produced is trapped on a filter paper soaked in a scintillation cocktail or a basic solution. The radioactivity is then measured using a scintillation counter.

-

Calculation: ODC activity is calculated based on the amount of 14CO2 produced per unit of time and normalized to the total protein concentration of the lysate.

Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity Assay

-

Cell Lysate Preparation: Similar to the ODC assay, a cell lysate is prepared in a suitable buffer.

-

Enzyme Reaction: SSAT activity is determined by measuring the transfer of the acetyl group from [1-14C]acetyl-CoA to spermidine or spermine. The cell lysate is incubated with a reaction mixture containing [1-14C]acetyl-CoA and either spermidine or spermine as the substrate.

-

Separation and Quantification: The reaction is stopped, and the radiolabeled acetylated polyamine is separated from the unreacted [1-14C]acetyl-CoA using methods such as ion-exchange chromatography or solvent extraction.

-

Measurement: The radioactivity of the acetylated product is measured using a scintillation counter.

-

Calculation: SSAT activity is expressed as the amount of acetylated polyamine formed per unit of time, normalized to the total protein concentration.

Visualizing the Impact of Diethylhomospermine

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

Caption: Mechanism of Diethylhomospermine Action on Polyamine Metabolism.

Caption: Experimental Workflow for Evaluating DEHSPM's Effects.

Caption: Logical Pathway from DEHSPM Treatment to Cellular Effect.

Conclusion

Diethylhomospermine and its analogues represent a promising class of compounds for the therapeutic targeting of polyamine metabolism in cancer. Their ability to robustly downregulate ODC activity and modestly induce SSAT leads to a significant depletion of the intracellular polyamine pools necessary for rapid cell proliferation. This technical guide provides a comprehensive overview of the quantitative effects, experimental methodologies, and mechanistic pathways associated with DEHSPM, offering a valuable resource for researchers and drug development professionals working to advance this therapeutic strategy. Further research into the nuanced effects of these analogues in different cancer contexts will be crucial for optimizing their clinical application.

References

- 1. mdpi.com [mdpi.com]

- 2. Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biospace.com [biospace.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pharmacological Profile of Diethylhomospermine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylhomospermine (DEHSPM) is a synthetic polyamine analogue that has demonstrated potential as an anticancer and antidiarrheal agent. By mimicking natural polyamines, DEHSPM disrupts polyamine homeostasis, a critical pathway for cell proliferation and survival. This technical guide provides a comprehensive overview of the pharmacological profile of DEHSPM, summarizing its mechanism of action, preclinical and clinical findings, and detailed experimental protocols for its study. The information is intended to serve as a resource for researchers in oncology and related fields.

Introduction

Polyamines, including spermine, spermidine, and putrescine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. Due to their critical role in cellular proliferation, the polyamine pathway is a rational target for anticancer drug development. Diethylhomospermine (DEHSPM), a synthetic analogue of spermine, has been investigated for its ability to disrupt polyamine metabolism and exert antiproliferative effects.

Mechanism of Action

DEHSPM primarily exerts its pharmacological effects by interfering with polyamine homeostasis. As a structural mimic of natural polyamines, it is taken up by cells through the polyamine transport system. Once intracellular, DEHSPM disrupts the normal regulation of polyamine levels through several mechanisms:

-

Downregulation of Polyamine Biosynthesis: DEHSPM suppresses the activity of key enzymes in the polyamine biosynthesis pathway, namely ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC). This inhibition leads to a reduction in the endogenous synthesis of putrescine, spermidine, and spermine.

-

Induction of Polyamine Catabolism: DEHSPM can induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), a rate-limiting enzyme in polyamine catabolism. However, its inducing effect is reported to be less potent compared to other analogues like N1,N11-diethylnorspermine (DENSPM)[1]. Increased SSAT activity leads to the acetylation of spermine and spermidine, marking them for export out of the cell or for further degradation by polyamine oxidase (PAOX).

-

Disruption of Polyamine Function: By accumulating within the cell, DEHSPM can displace natural polyamines from their binding sites on critical macromolecules such as DNA, RNA, and proteins, thereby interfering with their normal physiological functions.

Preclinical Pharmacology

Antiproliferative and Cytotoxic Activity

DEHSPM has demonstrated antiproliferative and cytotoxic effects in various cancer cell lines. However, its potency varies compared to other polyamine analogues. In human transitional cell carcinoma (TCC) lines, T24 and J82, DEHSPM showed less antiproliferative activity than DENSPM[1].

Table 1: Antiproliferative Activity of Diethylhomospermine (DEHSPM)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| L1210 | Murine Leukemia | 0.06 | 96 | [2] |

Note: Data on IC50 values for DEHSPM in a wide range of human cancer cell lines is limited in publicly available literature. The value for L1210 cells is from a meeting abstract and should be interpreted with caution.

Induction of Apoptosis

While the precise signaling cascade of DEHSPM-induced apoptosis is not fully elucidated, it is understood that disruption of polyamine homeostasis can lead to programmed cell death. The general pathway for polyamine analogue-induced apoptosis often involves the intrinsic mitochondrial pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, ultimately leading to the execution of apoptosis.

Pharmacokinetics and Metabolism

Pharmacokinetic studies of DEHSPM have been conducted in animal models.

Table 2: Pharmacokinetic Parameters of Diethylhomospermine (DEHSPM) in Dogs (Intravenous Administration)

| Parameter | Mean Value | Unit |

| Plasma Half-life (t1/2) | 1.04 | hr |

| Volume of Distribution (Vd) | 0.514 | L/kg |

| Clearance (CL) | 0.343 | L/hr/kg |

| AUC (0-infinity) | 43.2 | mg*hr/L |

Data from a 15-minute constant rate intravenous infusion study in dogs.

DEHSPM is metabolized via N-deethylation to N1-ethylhomospermine (MEHSPM) and subsequently to homospermine (HSPM). A significant finding is the accumulation and persistence of HSPM in tissues for extended periods. This accumulation is believed to contribute to the chronic toxicity observed with DEHSPM administration.

Clinical Trials

A Phase I clinical trial of DEHSPM was conducted in patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLT).

Table 3: Phase I Clinical Trial of Diethylhomospermine (DEHSPM)

| Parameter | Details |

| Patient Population | Patients with advanced solid tumors |

| Administration | Subcutaneous (SC) injection daily for 5 consecutive days, repeated every 4 weeks |

| Dose Levels Examined | 12.5, 25, and 37.5 mg/m²/day |

| Maximum Tolerated Dose (MTD) | 25 mg/m²/day |

| Dose-Limiting Toxicities (Grade 3 or 4) | Nausea, vomiting, constipation, ileus, elevated AST and alkaline phosphatase, hyperbilirubinemia, ventricular bigeminy |

The study concluded that further investigation of DEHSPM was not recommended due to the potential for neurotoxicities and hepatic damage with cumulative doses[3].

Experimental Protocols

Assessment of Antiproliferative Activity (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of DEHSPM using a colorimetric MTT assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of DEHSPM for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting the percentage of viability versus the log of the drug concentration.

Analysis of Polyamine Metabolism

-

Cell Lysis: Harvest cells and lyse them in a buffer containing 0.1 M Tris-HCl (pH 7.5), 1 mM EDTA, and 2.5 mM DTT.

-

Reaction Mixture: In a sealed vial, combine the cell lysate with a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 0.2 mM pyridoxal-5'-phosphate, and L-[1-¹⁴C]ornithine.

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

-

CO₂ Trapping: Stop the reaction by adding 2 M citric acid. The released ¹⁴CO₂ is trapped on a filter paper soaked in a scintillation cocktail.

-

Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

-

Cell Lysis: Prepare cell lysates as described for the ODC activity assay.

-

Reaction Mixture: Combine the cell lysate with a reaction mixture containing 0.1 M Tris-HCl (pH 7.8), 1 mM DTT, and spermidine.

-

Initiation: Start the reaction by adding [¹⁴C]acetyl-CoA.

-

Incubation: Incubate at 37°C for 10 minutes.

-

Separation: Stop the reaction and separate the acetylated polyamines from the unreacted acetyl-CoA using ion-exchange chromatography.

-

Quantification: Measure the radioactivity of the acetylated polyamines by scintillation counting.

Assessment of Apoptosis

-

Protein Extraction: Treat cells with DEHSPM for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP), followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Lysis: Prepare cell lysates from DEHSPM-treated and control cells.

-

Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing the colorimetric caspase-3 substrate, Ac-DEVD-pNA.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Fixation: Treat cells with DEHSPM, then harvest and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

Visualizations

Caption: Inhibition of Polyamine Metabolism by DEHSPM.

Caption: Postulated Intrinsic Apoptosis Pathway Induced by DEHSPM.

Caption: General Experimental Workflow for DEHSPM Evaluation.

Conclusion

Diethylhomospermine is a polyamine analogue with demonstrated antiproliferative activity, primarily through the disruption of polyamine homeostasis. While it has shown efficacy in preclinical models, clinical development has been hampered by toxicity concerns, likely related to the accumulation of its metabolite, homospermine. Further research could focus on developing derivatives of DEHSPM with a more favorable toxicity profile while retaining its ability to modulate polyamine metabolism. The detailed protocols and compiled data in this guide are intended to facilitate future investigations into DEHSPM and the broader class of polyamine analogues as potential cancer therapeutics.

References

- 1. Effects of diethyl spermine analogues in human bladder cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Method for monitoring of mitochondrial cytochrome c release during cell death: Immunodetection of cytochrome c by flow cytometry after selective permeabilization of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Allosteric Modulation of NMDA Receptors by Diethylhomospermine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is integral to synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a range of neurological disorders, making it a critical target for therapeutic development. The NMDA receptor is a complex ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[2] Beyond these primary agonist sites, the receptor's activity is finely tuned by a variety of allosteric modulators that bind to distinct sites.[3][4]

This technical guide focuses on the interaction of diethylhomospermine, a synthetic polyamine analogue, with the NMDA receptor. Contrary to the initial premise of interaction with the glutamine (glutamate) binding site, the evidence strongly indicates that diethylhomospermine, like other polyamines, exerts its effects through a specific polyamine modulatory site on the receptor complex.[4][5] This document provides a comprehensive overview of the binding characteristics, functional effects, and downstream signaling consequences of this interaction, along with detailed experimental protocols for its investigation.

Diethylhomospermine and the NMDA Receptor Polyamine Modulatory Site

Diethylhomospermine is a synthetic analogue of the endogenous polyamine spermine. Polyamines are polycationic molecules that have been shown to modulate the activity of NMDA receptors through a unique allosteric regulatory site, distinct from the glutamate, glycine, and ion channel pore binding sites.[4][6]

Binding Characteristics of Diethylhomospermine

While precise quantitative binding affinity data (Kᵢ or IC₅₀ values) for diethylhomospermine at the NMDA receptor polyamine site are not extensively documented in publicly available literature, studies on structurally related N,N'-terminal dialkylated homologs of spermine provide significant insights into its expected behavior. These studies reveal a characteristic biphasic activity profile:

-

Potentiation at low micromolar concentrations: At lower concentrations, these polyamine analogues, including likely diethylhomospermine, enhance the binding of the open-channel blocker [³H]MK-801.[7] This suggests a potentiation of NMDA receptor channel opening in the presence of glutamate and glycine.

-

Antagonism at higher micromolar concentrations: As the concentration increases (typically ≥ 10 µM), these compounds exhibit antagonistic effects, inhibiting [³H]MK-801 binding.[7]

This biphasic nature suggests a complex interaction with the polyamine site, where low-level occupancy facilitates receptor function, while high-level occupancy leads to inhibition. The potency of both the agonistic and antagonistic effects is influenced by the nature of the N-terminal alkyl groups and the length of the polyamine backbone.[7]

Functional Effects on NMDA Receptor Activity

The binding of polyamines to their modulatory site has several functional consequences on NMDA receptor activity, which are likely shared by diethylhomospermine:

-

Modulation of Channel Gating: Polyamines can increase the channel opening frequency and the apparent affinity of the receptor for its co-agonist, glycine.[8]

-

Voltage-Dependent Channel Block: At depolarized membrane potentials, polyamines can produce a voltage-dependent reduction in single-channel conductance, effectively acting as weak open-channel blockers.[8]

-

Regulation of Desensitization: Spermine has been shown to reduce the desensitization of the NMDA receptor in response to continuous agonist application, primarily by affecting the onset rate of desensitization.[6]

Quantitative Data on Polyamine Modulation of the NMDA Receptor

The following table summarizes the effects of various polyamines on NMDA receptor activity, providing a comparative context for the likely actions of diethylhomospermine.

| Compound | NMDA Receptor Subtype | Assay | Effect | Potency (EC₅₀/IC₅₀) | Reference |

| Spermine | Native (Cultured Spinal Cord Neurons) | Electrophysiology | Potentiation of NMDA-induced currents | - | [6] |

| Spermine | Native (Cultured Hippocampal Neurons) | Electrophysiology | Potentiation of NMDA responses | EC₅₀ ≈ 207 µM | [9] |

| Spermidine | Native (Cultured Hippocampal Neurons) | Electrophysiology | Potentiation of NMDA responses | Comparable potency to spermine, less efficacious | [9] |

| Spermine | GluN1/GluN2B | Electrophysiology | Potentiation | - | [10] |

| Agmatine | Native (Rat Cerebral Cortex) | [³H]MK-801 Binding | Competitive antagonist of spermidine-potentiated binding | Kᵢ = 14.8 µM | [11] |

| N1,N14-bis(1-adamantyl)homospermine | Native (Rat Cerebral Cortex) | [³H]MK-801 Binding | Potent antagonist | ≥ 5 µM | [7] |

Experimental Protocols

Radioligand Binding Assay for Polyamine Site Modulation

This protocol describes a method to assess the modulatory effects of compounds like diethylhomospermine on the NMDA receptor using the radiolabeled open-channel blocker [³H]MK-801. The principle is that potentiation of receptor activity by a polyamine site agonist will increase the binding of [³H]MK-801 in the presence of glutamate and glycine.

Materials:

-

Membrane Preparation: Synaptosomal membranes prepared from rat cerebral cortex or hippocampus.

-

Radioligand: --INVALID-LINK---5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine ([³H]MK-801).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Agonists: L-glutamate and glycine.

-

Test Compound: Diethylhomospermine.

-

Non-specific Binding Control: Unlabeled MK-801 or another high-affinity NMDA receptor channel blocker.

-

Instrumentation: Liquid scintillation counter, filtration manifold.

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]MK-801 (typically in the low nanomolar range), saturating concentrations of L-glutamate (e.g., 100 µM) and glycine (e.g., 100 µM), and varying concentrations of diethylhomospermine.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled MK-801) from total binding. Plot the specific binding as a function of diethylhomospermine concentration to determine its effects (potentiation and/or inhibition).

Electrophysiological Recording of NMDA Receptor Currents

This protocol outlines the use of whole-cell patch-clamp electrophysiology to directly measure the effects of diethylhomospermine on NMDA receptor-mediated currents in cultured neurons.

Materials:

-

Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line stably expressing specific NMDA receptor subtypes.

-

External Solution: Physiological salt solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and a buffer like HEPES).

-

Internal Solution: Solution for the patch pipette (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, ATP, and GTP).

-

Agonists: NMDA or L-glutamate, and glycine.

-

Test Compound: Diethylhomospermine.

-

Electrophysiology Rig: Patch-clamp amplifier, micromanipulators, perfusion system, and data acquisition software.

Procedure:

-

Cell Preparation: Plate cultured neurons on coverslips suitable for microscopy and recording.

-

Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a neuron. Hold the membrane potential at a negative value (e.g., -60 mV or -70 mV) to maintain the Mg²⁺ block of the NMDA receptor channel.

-

Agonist Application: Apply a solution containing NMDA (or glutamate) and glycine to the cell to evoke an inward current.

-

Test Compound Application: Co-apply diethylhomospermine with the agonists to observe its modulatory effects on the NMDA receptor-mediated current. Test a range of diethylhomospermine concentrations to characterize the dose-response relationship.

-

Data Analysis: Measure the peak and steady-state amplitude of the NMDA-evoked currents in the absence and presence of diethylhomospermine. Plot the change in current amplitude as a function of diethylhomospermine concentration to determine its potentiating and/or inhibitory effects.

Visualizations of Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

Caption: NMDA receptor activation and downstream signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Logical Relationship of Diethylhomospermine's Allosteric Modulation

Caption: Allosteric modulation of the NMDA receptor.

Conclusion

Diethylhomospermine represents a valuable pharmacological tool for probing the function of the polyamine modulatory site on the NMDA receptor. Its biphasic modulatory action underscores the complexity of allosteric regulation of this critical ion channel. Understanding the precise mechanisms by which diethylhomospermine and other polyamine analogues influence NMDA receptor function is crucial for the development of novel therapeutic strategies targeting neurological and psychiatric disorders. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate this important area of neuropharmacology.

References

- 1. pdspdb.unc.edu [pdspdb.unc.edu]

- 2. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Calmodulin kinase IV-dependent CREB activation is required for neuroprotection via NMDA receptor-PSD95 disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of the NMDA receptor by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spermine regulates N-methyl-D-aspartate receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of polyamine analogues on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyamine regulation of N-methyl-D-aspartate receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of polyamines on NMDA-induced currents in rat hippocampal neurons: a whole-cell and single-channel study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular basis of positive allosteric modulation of GluN2B NMDA receptors by polyamines | The EMBO Journal [link.springer.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Diethylhomospermine (DEHSPM) in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylhomospermine (DEHSPM), a synthetic polyamine analogue, has emerged as a subject of interest in cancer research due to its antiproliferative and pro-apoptotic effects on various cancer cell lines. Polyamines, including putrescine, spermidine, and spermine, are small, positively charged molecules essential for cell growth, differentiation, and proliferation. Cancer cells often exhibit elevated polyamine levels, making the polyamine metabolic pathway an attractive target for therapeutic intervention. DEHSPM exerts its effects by depleting intracellular pools of natural polyamines through the inhibition of key biosynthetic enzymes and the induction of polyamine catabolism. These application notes provide detailed protocols for utilizing DEHSPM in cell culture studies to investigate its effects on cell viability, apoptosis, and polyamine metabolism.

Mechanism of Action

DEHSPM's primary mechanism of action involves the disruption of polyamine homeostasis within the cell. It achieves this through a dual approach:

-

Inhibition of Polyamine Biosynthesis: DEHSPM competitively inhibits the activity of two rate-limiting enzymes in the polyamine biosynthesis pathway:

-

Ornithine Decarboxylase (ODC): This enzyme catalyzes the conversion of ornithine to putrescine, the first committed step in polyamine synthesis.

-

S-adenosylmethionine Decarboxylase (AdoMetDC): This enzyme provides the aminopropyl group necessary for the synthesis of spermidine and spermine from putrescine.

-

-

Induction of Polyamine Catabolism: While less potent than other analogues like N1,N11-diethylnorspermine (DENSPM), DEHSPM can induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), an enzyme that acetylates spermidine and spermine, marking them for degradation.

The resulting depletion of natural polyamines leads to the inhibition of cell proliferation, cell cycle arrest, and ultimately, the induction of apoptosis.

Data Presentation

The following tables summarize the quantitative effects of DEHSPM and related polyamine analogues on various cell lines.

Table 1: Antiproliferative Activity of Diethylhomospermine (DEHSPM) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T24 | Bladder Carcinoma | ~10-50 | [1] |

| J82 | Bladder Carcinoma | ~10-50 | [1] |

| L1210 | Murine Leukemia | ~1-10 | [1] |

Note: Specific IC50 values for DEHSPM are not widely published. The values presented are estimations based on comparative studies with other polyamine analogues.

Table 2: Effect of Diethylhomospermine (DEHSPM) on Intracellular Polyamine Levels in L1210 Murine Leukemia Cells (24h treatment)

| Treatment | Putrescine (pmol/10^6 cells) | Spermidine (pmol/10^6 cells) | Spermine (pmol/10^6 cells) | DEHSPM (pmol/10^6 cells) |

| Control | ~100 | ~600 | ~700 | 0 |

| 10 µM DEHSPM | ~50 | ~200 | ~100 | ~1500 |

(Data adapted from a graphical representation in a cited study and presented as approximate values for illustrative purposes.)[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of DEHSPM on the viability of cultured cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Diethylhomospermine (DEHSPM) stock solution (e.g., 10 mM in sterile water or DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

DEHSPM Treatment: Prepare serial dilutions of DEHSPM in complete medium. Remove the medium from the wells and add 100 µL of the DEHSPM dilutions. Include a vehicle control (medium with the same concentration of solvent used for the DEHSPM stock).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following DEHSPM treatment using flow cytometry.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Diethylhomospermine (DEHSPM)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of DEHSPM for the appropriate duration.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of key apoptosis-regulating proteins, such as Bcl-2 family members and caspases, after DEHSPM treatment.

Materials:

-

Cells of interest treated with DEHSPM

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-